molecular formula C14H11ClN4O B6140967 2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-4-chlorophenol

2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-4-chlorophenol

Cat. No.: B6140967
M. Wt: 286.71 g/mol
InChI Key: ISZKJVZXFUGBSO-LZYBPNLTSA-N
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Description

2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-4-chlorophenol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-4-chlorophenol typically involves the condensation of 2-(1H-1,3-benzodiazol-2-yl)hydrazine with 4-chlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzimidazole compounds.

Scientific Research Applications

2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-4-chlorophenol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may also be used in the development of new diagnostic tools.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)ethanol
  • N-(1H-1,3-Benzodiazol-2-yl)benzamide
  • 2-(1H-Benzimidazol-1-yl)-methylbenzoic acid

Uniqueness

Compared to similar compounds, 2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-4-chlorophenol stands out due to its unique combination of a benzimidazole core with a hydrazone linkage and a chlorophenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c15-10-5-6-13(20)9(7-10)8-16-19-14-17-11-3-1-2-4-12(11)18-14/h1-8,20H,(H2,17,18,19)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZKJVZXFUGBSO-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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